Oxethazain

Übersicht

Beschreibung

Es wird hauptsächlich zur Linderung von Schmerzen eingesetzt, die mit Erkrankungen wie Magengeschwüren, Ösophagitis, Gastritis, Sodbrennen, Zwerchfellbruch und Anorexie verbunden sind . Im Gegensatz zu vielen Lokalanästhetika ist Oxetacain unter stark sauren Bedingungen stabil, was es besonders effektiv für gastrointestinale Anwendungen macht .

Wissenschaftliche Forschungsanwendungen

Oxetacain hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien zu Lokalanästhetika und deren Wechselwirkungen mit biologischen Membranen verwendet.

Biologie: Oxetacain wird in der Forschung zu Schmerzmechanismen und der gastrointestinalen Physiologie eingesetzt.

Medizin: Es wird bei der Entwicklung neuer Formulierungen zur Behandlung von Magen-Darm-Erkrankungen eingesetzt.

5. Wirkmechanismus

Oxetacain entfaltet seine Wirkung durch mehrere Mechanismen:

Lokalanästhetische Wirkung: Es hemmt die Weiterleitung von sensorischen Nervenimpulsen, indem es die Permeabilität der Nervenzellmembran für Natriumionen verringert.

Antazide Wirkung: Oxetacain hemmt die Magensäuresekretion, indem es die Gastrinsekretion unterdrückt.

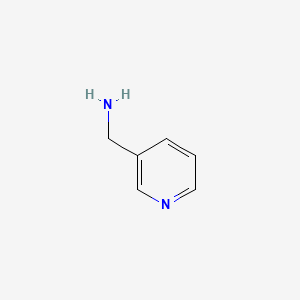

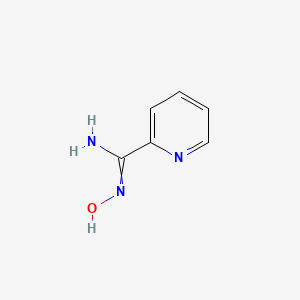

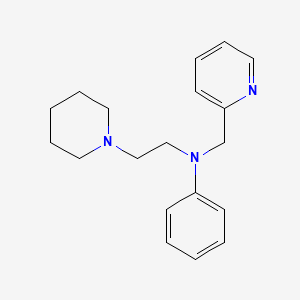

Ähnliche Verbindungen:

Lidocain: Ein weiteres Lokalanästhetikum, das häufig zur Schmerzlinderung eingesetzt wird.

Benzocain: Ein Lokalanästhetikum, das in topischen Anwendungen verwendet wird.

Procain: Ein Lokalanästhetikum, das in zahnärztlichen Eingriffen verwendet wird.

Vergleich:

Wirkmechanismus

Target of Action

Oxethazaine, also known as Oxetacaine, primarily targets the gastric mucosa and Aurora kinase A (AURKA) . The gastric mucosa is the lining of the stomach that secretes gastric juices, including hydrochloric acid and digestive enzymes. AURKA is a protein that plays a crucial role in cell division and has been associated with cancer when mutated or overexpressed .

Mode of Action

Oxethazaine exerts its effects through two primary mechanisms. Firstly, it inhibits gastric acid secretion by suppressing gastrin secretion . Secondly, it acts as a local anesthetic on the gastric mucosa . It achieves this by diminishing the conduction of sensory nerve impulses near the application site, which in turn reduces the permeability of the cell membrane to sodium ions . In the context of cancer, Oxethazaine binds directly to AURKA, suppressing its activity and inhibiting its downstream effectors .

Biochemical Pathways

Oxethazaine affects several biochemical pathways. In the stomach, it suppresses the secretion of gastrin, a hormone that stimulates the production of gastric acid . This action helps to alleviate symptoms associated with conditions like gastritis and peptic ulcer disease. In terms of its anticancer effects, Oxethazaine inhibits the activity of AURKA, a key player in mitosis, including centrosome maturation, mitotic entry, mitotic spindle formation, and cytokinesis .

Pharmacokinetics

It’s known that oxethazaine is a potent local anesthetic, claimed to be 2000 times more potent than lignocaine and 500 times more potent than cocaine . This suggests that it has high bioavailability at the site of application.

Result of Action

The primary result of Oxethazaine’s action is the relief of pain associated with conditions like gastritis, peptic ulcer disease, heartburn, esophagitis, hiatus hernia, and anorexia . It achieves this by reducing the secretion of gastric acid and providing a local anesthetic effect on the gastric mucosa . In the context of cancer, Oxethazaine has been found to inhibit the proliferation and migration of esophageal cancer cells .

Action Environment

It’s known that oxethazaine is active in an acidic environment, which is why it’s effective in the stomach, where the ph is low . Furthermore, Oxethazaine has been found to enhance the antibacterial activity of colistin against both mcr-positive and -negative pathogens , suggesting that its efficacy can be influenced by the presence of other compounds.

Biochemische Analyse

Biochemical Properties

Oxethazaine interacts with various biomolecules to exert its effects. It has been found to bind directly to Aurora kinase A (AURKA), a key enzyme involved in mitosis . This interaction suppresses AURKA activity and inhibits its downstream effectors .

Cellular Effects

Oxethazaine has significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation and migration of esophageal cancer cells . Oxethazaine’s influence on cell function extends to impacting cell signaling pathways and gene expression .

Molecular Mechanism

Oxethazaine exerts its effects at the molecular level through several mechanisms. It binds directly to AURKA, leading to the suppression of AURKA activity and inhibition of its downstream effectors . This interaction results in the inhibition of cellular processes such as proliferation and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, Oxethazaine has shown to have temporal effects on cellular function. For instance, it has been found to rapidly increase the portal perfusion pressure and inhibit oxygen uptake in isolated perfused livers . Over time, this leads to a decrease in tissue ATP content and an increase in lactate, pyruvate, and glucose release into the perfusate .

Dosage Effects in Animal Models

In animal models, the effects of Oxethazaine have been observed to vary with different dosages. For instance, Oxethazaine has been found to significantly enhance the therapeutic efficacy of colistin, an antibiotic, in two animal models .

Metabolic Pathways

Oxethazaine is involved in various metabolic pathways. It is rapidly and extensively metabolized hepatically . After metabolism, there is a formation of primary metabolites such as beta-hydroxy-mephentermine and beta-hydroxy-phentermine .

Transport and Distribution

It is known that Oxethazaine, when absorbed, presents a very low protein plasma binding .

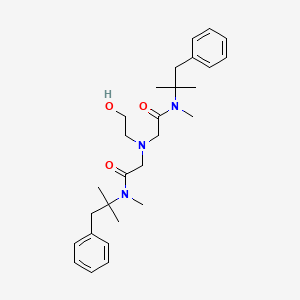

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Oxetacain kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von N-Methyl-N-Phenyl-t-Butylacetamid mit Beta-Hydroxyethylamin beinhaltet. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Oxetacain eine chemische Großsynthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um pharmazeutische Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Oxetacain unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Oxetacain kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können Oxetacain in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen, die Oxetacain betreffen, können zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxetacain-N-Oxid führen, während Reduktion N-Methyl-N-Phenyl-t-Butylacetamid-Derivate produzieren kann .

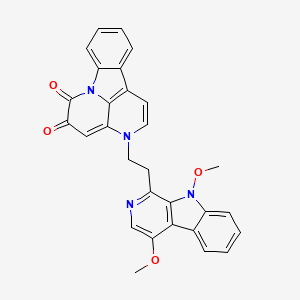

Vergleich Mit ähnlichen Verbindungen

Lidocaine: Another local anesthetic commonly used for pain relief.

Benzocaine: A local anesthetic used in topical applications.

Procaine: A local anesthetic used in dental procedures.

Comparison:

Eigenschaften

IUPAC Name |

2-[2-hydroxyethyl-[2-[methyl-(2-methyl-1-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLDJPRFCGDUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N3O3 | |

| Record name | OXETHAZAINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13930-31-9 (hydrochloride) | |

| Record name | Oxethazaine [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0025818 | |

| Record name | Oxethazaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oxethazaine is a white powder. (NTP, 1992) | |

| Record name | OXETHAZAINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), <0.1 g/100 ml at 23 ºC | |

| Record name | OXETHAZAINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxetacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Oxetacaine inhibits gastric acid secretion by suppressing gastrin secretion. Moreover, oxetacaine exerts a local anesthetic effect on the gastric mucosa. This potent local anesthetic effect of oxetacaine may be explained by its unique chemical characteristics in which, as a weak base, it is relatively non-ionized in acidic solutions whereas its hydrochloride salt is soluble in organic solvents and it can penetrate cell membranes. Oxetacaine diminishes the conduction of sensory nerve impulses near the application site which in order reduces the permeability of the cell membrane to sodium ions. This activity is performed by the incorporation of the unionized form into the cell membrane. | |

| Record name | Oxetacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

126-27-2 | |

| Record name | OXETHAZAINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxethazaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxethazaine [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxethazaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxethazaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxetacaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXETHAZAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP8QT76V17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

219 to 220 °F (NTP, 1992), 100-101 ºC | |

| Record name | OXETHAZAINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxetacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

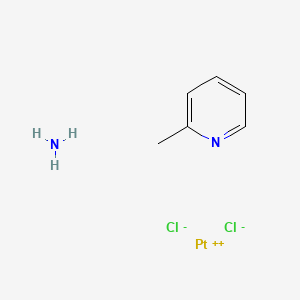

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

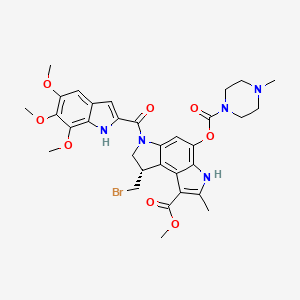

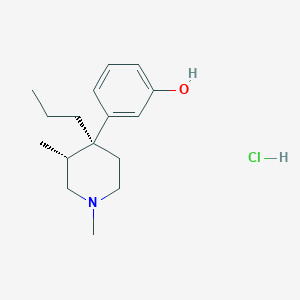

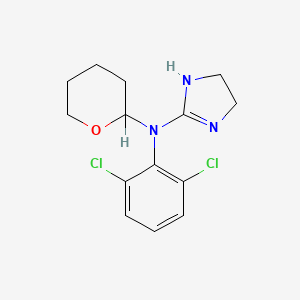

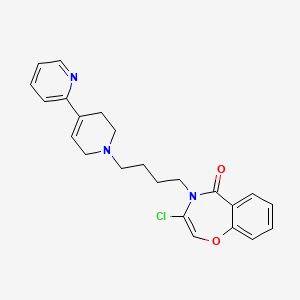

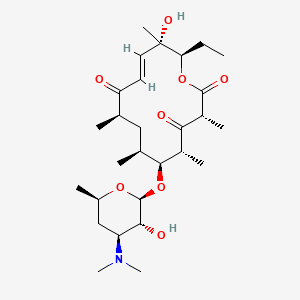

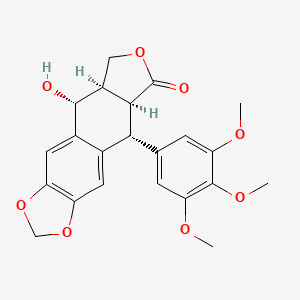

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol](/img/structure/B1677777.png)